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Compound of Interest

Compound Name: 3-Amino-4-chloropyridine

Cat. No.: B021944 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected Nuclear Magnetic

Resonance (NMR) and Mass Spectrometry (MS) data for the compound 3-Amino-4-
chloropyridine. Due to the limited availability of public experimental spectra for this specific

molecule, this guide combines data from publicly available sources with predicted

spectroscopic features based on established principles of chemical structure and spectroscopy.

Core Data Presentation
The following tables summarize the key physicochemical properties and the anticipated

spectroscopic data for 3-Amino-4-chloropyridine.

Table 1: Physicochemical Properties of 3-Amino-4-chloropyridine

Property Value Source

Molecular Formula C₅H₅ClN₂ PubChem[1]

Molecular Weight 128.56 g/mol PubChem[1]

CAS Number 20511-15-3 Sigma-Aldrich[2]

Appearance Solid Sigma-Aldrich[2]

Melting Point 58-63 °C Sigma-Aldrich[2]
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Table 2: Predicted ¹H NMR Spectral Data for 3-Amino-4-chloropyridine (in CDCl₃)

Proton
Chemical Shift (δ,
ppm)

Multiplicity
Coupling Constant
(J, Hz)

H-2 ~8.1 Singlet -

H-5 ~7.9 Doublet ~5.0

H-6 ~7.2 Doublet ~5.0

-NH₂ ~4.6 Broad Singlet -

Note: These are predicted values. Actual experimental values may vary.

Table 3: Predicted ¹³C NMR Spectral Data for 3-Amino-4-chloropyridine (in CDCl₃)

Carbon Chemical Shift (δ, ppm)

C-2 ~140

C-3 ~138

C-4 ~134

C-5 ~127

C-6 ~124

Note: These are predicted values. Actual experimental values may vary.

Table 4: Mass Spectrometry Data for 3-Amino-4-chloropyridine

m/z Relative Intensity Interpretation

128 High Molecular Ion [M]⁺

130 Medium
Isotopic Peak [M+2]⁺ due to

³⁷Cl

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 9 Tech Support

https://www.benchchem.com/product/b021944?utm_src=pdf-body
https://www.benchchem.com/product/b021944?utm_src=pdf-body
https://www.benchchem.com/product/b021944?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b021944?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Source: Based on data from PubChem.[1]

Experimental Protocols
The following are detailed, generalized methodologies for acquiring NMR and mass

spectrometry data for a sample of 3-Amino-4-chloropyridine.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra of 3-Amino-4-chloropyridine to elucidate its

chemical structure.

Materials and Equipment:

3-Amino-4-chloropyridine sample

Deuterated chloroform (CDCl₃) with 0.03% v/v tetramethylsilane (TMS)

5 mm NMR tubes

High-resolution NMR spectrometer (e.g., Bruker 400 MHz)

Procedure:

Sample Preparation:

Accurately weigh approximately 10-20 mg of the 3-Amino-4-chloropyridine sample.

Dissolve the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃) directly in a

clean, dry 5 mm NMR tube.

Cap the NMR tube and gently invert it several times to ensure the sample is fully dissolved

and the solution is homogeneous.

Instrument Setup:

Insert the NMR tube into the spectrometer's probe.

Tune and shim the spectrometer to optimize the magnetic field homogeneity.
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Lock the spectrometer onto the deuterium signal of the CDCl₃ solvent.

¹H NMR Data Acquisition:

Acquire a single-pulse ¹H NMR spectrum.

Typical parameters:

Pulse angle: 30-45°

Acquisition time: 2-4 seconds

Relaxation delay: 1-2 seconds

Number of scans: 8-16

Process the raw data by applying a Fourier transform, phase correction, and baseline

correction.

Reference the spectrum to the TMS signal at 0.00 ppm.

Integrate the signals to determine the relative number of protons.

¹³C NMR Data Acquisition:

Acquire a proton-decoupled ¹³C NMR spectrum.

Typical parameters:

Pulse angle: 30-45°

Acquisition time: 1-2 seconds

Relaxation delay: 2-5 seconds

Number of scans: 1024-4096 (due to the lower natural abundance of ¹³C)

Process the data similarly to the ¹H spectrum.
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Reference the spectrum to the CDCl₃ triplet at approximately 77.16 ppm.

Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To determine the molecular weight and fragmentation pattern of 3-Amino-4-
chloropyridine.

Materials and Equipment:

3-Amino-4-chloropyridine sample

Methanol or other suitable volatile solvent

GC-MS system equipped with an electron ionization (EI) source

Procedure:

Sample Preparation:

Prepare a dilute solution of the 3-Amino-4-chloropyridine sample (approximately 1

mg/mL) in a volatile solvent such as methanol.

Instrument Setup:

Set the GC parameters:

Injector temperature: 250 °C

Column: A suitable capillary column (e.g., HP-5ms).

Oven temperature program: Start at a low temperature (e.g., 50 °C), hold for 1-2

minutes, then ramp up to a higher temperature (e.g., 280 °C) at a rate of 10-20 °C/min.

Carrier gas: Helium at a constant flow rate.

Set the MS parameters:

Ionization mode: Electron Ionization (EI)
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Ionization energy: 70 eV

Mass range: m/z 30-300

Source temperature: 230 °C

Quadrupole temperature: 150 °C

Data Acquisition and Analysis:

Inject a small volume (e.g., 1 µL) of the prepared sample solution into the GC inlet.

Acquire the mass spectrum of the peak corresponding to the elution of 3-Amino-4-
chloropyridine.

Analyze the resulting mass spectrum to identify the molecular ion peak and any significant

fragment ions. The presence of a chlorine atom should result in a characteristic M+2

isotopic pattern.

Visualizations
The following diagrams illustrate the logical workflow for the spectroscopic analysis of a

chemical compound like 3-Amino-4-chloropyridine.
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Workflow for Spectroscopic Analysis of 3-Amino-4-chloropyridine
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NMR Analysis Mass Spectrometry Analysis
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Caption: Workflow for the spectroscopic analysis of a chemical compound.
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Logical Relationships in NMR Data Interpretation

1H NMR Spectrum
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Caption: Logical relationships in NMR data interpretation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b021944#3-amino-4-chloropyridine-nmr-and-mass-
spectrometry-data]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 9 Tech Support

https://www.benchchem.com/product/b021944#3-amino-4-chloropyridine-nmr-and-mass-spectrometry-data
https://www.benchchem.com/product/b021944#3-amino-4-chloropyridine-nmr-and-mass-spectrometry-data
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b021944?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b021944?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

